3-tert-butyl-5-[(2,3-dimethyl-1H-indol-5-yl)oxymethyl]-1,2,4-oxadiazole
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Overview
Description
3-tert-butyl-5-[(2,3-dimethyl-1H-indol-5-yl)oxymethyl]-1,2,4-oxadiazole is a complex organic compound that features a combination of indole and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-5-[(2,3-dimethyl-1H-indol-5-yl)oxymethyl]-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the oxadiazole ring through cyclization reactions. The indole moiety can be introduced via a coupling reaction with the oxadiazole intermediate. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to achieve large-scale production while maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-5-[(2,3-dimethyl-1H-indol-5-yl)oxymethyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of compounds .
Scientific Research Applications
3-tert-butyl-5-[(2,3-dimethyl-1H-indol-5-yl)oxymethyl]-1,2,4-oxadiazole has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 3-tert-butyl-5-[(2,3-dimethyl-1H-indol-5-yl)oxymethyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole and oxadiazole derivatives, such as:
- 3-tert-butyl-5-[(2,3-dimethyl-1H-indol-5-yl)oxymethyl]-1,2,4-triazole
- 3-tert-butyl-5-[(2,3-dimethyl-1H-indol-5-yl)oxymethyl]-1,2,4-thiadiazole .
Uniqueness
What sets 3-tert-butyl-5-[(2,3-dimethyl-1H-indol-5-yl)oxymethyl]-1,2,4-oxadiazole apart is its unique combination of the indole and oxadiazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
3-tert-butyl-5-[(2,3-dimethyl-1H-indol-5-yl)oxymethyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-10-11(2)18-14-7-6-12(8-13(10)14)21-9-15-19-16(20-22-15)17(3,4)5/h6-8,18H,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRSOSQTQLJUIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)OCC3=NC(=NO3)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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